![molecular formula C12H13N5O5S B14398623 3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine CAS No. 88180-54-5](/img/structure/B14398623.png)
3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a sulfophenyl group, a hydrazinylidene moiety, and an imidazole ring, making it a valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine typically involves the reaction of 4-sulfophenylhydrazine with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pH, and reaction time are carefully monitored and controlled to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Sulfophenylazo)1,8-dihydroxy-3,6-naphthalenedisulfonic acid: Shares the sulfophenyl group but differs in the presence of naphthalene and azo groups.
Sulfanilic acid azochromotrop: Contains a similar sulfophenyl group and is used in similar applications.
Uniqueness
3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is unique due to its combination of the sulfophenyl, hydrazinylidene, and imidazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across multiple scientific disciplines .
Propiedades
Número CAS |
88180-54-5 |
|---|---|
Fórmula molecular |
C12H13N5O5S |
Peso molecular |
339.33 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[2-[(4-sulfophenyl)diazenyl]-1H-imidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H13N5O5S/c13-10(11(18)19)5-8-6-14-12(15-8)17-16-7-1-3-9(4-2-7)23(20,21)22/h1-4,6,10H,5,13H2,(H,14,15)(H,18,19)(H,20,21,22)/t10-/m0/s1 |
Clave InChI |
QAZHEZPNULHBPO-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CC=C1N=NC2=NC=C(N2)C[C@@H](C(=O)O)N)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1N=NC2=NC=C(N2)CC(C(=O)O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


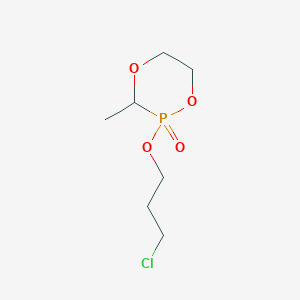
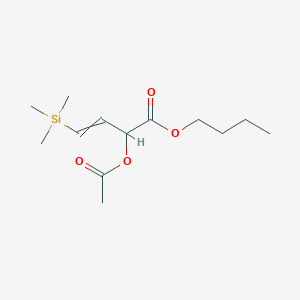
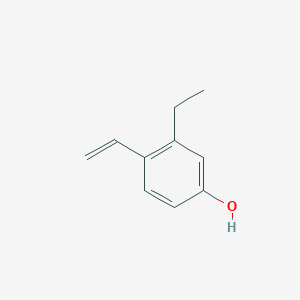
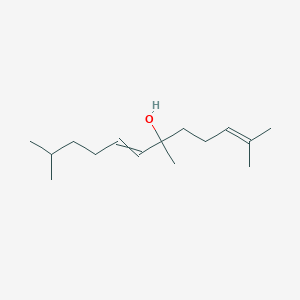
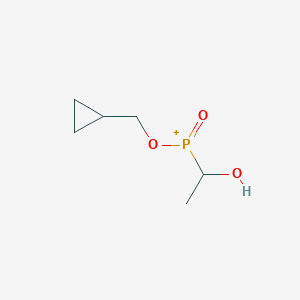
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
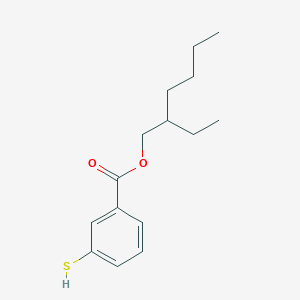
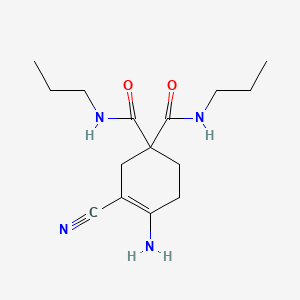
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
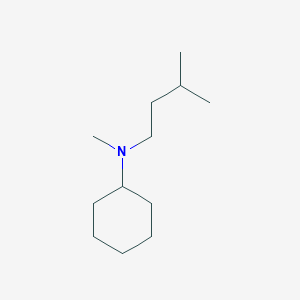
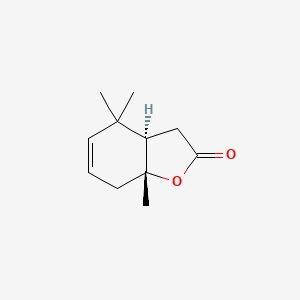
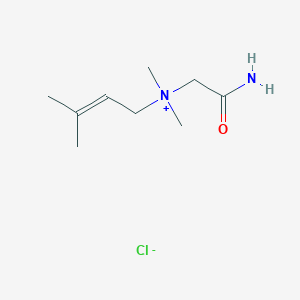
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
